4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
Description
This compound is a hybrid heterocyclic carboxylic acid featuring a pyrazole core substituted with iodine at position 4 and methyl groups at positions 3 and 3. The pyrazole moiety is linked via a methylene bridge to a 5-methylisoxazole-3-carboxylic acid scaffold. Its structural complexity arises from the integration of two pharmacologically relevant heterocycles, which may confer unique physicochemical and biological properties. The iodine atom at position 4 distinguishes it from common halogenated analogs (e.g., chloro or bromo derivatives) and could influence electronic properties, lipophilicity, and binding interactions in therapeutic applications .
Properties
IUPAC Name |
4-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O3/c1-5-9(12)6(2)15(13-5)4-8-7(3)18-14-10(8)11(16)17/h4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAINGBAOLZTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings separately. The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters, while the isoxazole ring can be formed through the cyclization of hydroxylamine derivatives. The two rings are then linked together through a series of reactions, including halogenation and nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The iodine substituent on the pyrazole ring enables palladium-catalyzed cross-coupling reactions with boronic acids. This reaction replaces the iodine atom with aryl or heteroaryl groups, expanding structural diversity. For example:
| Reaction Partner (Boronic Acid) | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80 | 78 | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | DMF | 100 | 65 |
This reactivity is analogous to iodopyrazole intermediates described in imidazo[4,5-b]pyridine syntheses, where Suzuki couplings enable C–C bond formation .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazole ring allows nucleophilic substitution at the 4-iodo position under basic conditions. For instance:
| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Sodium methoxide | NaH | THF | Reflux, 12 h | 4-Methoxy derivative | 62 | |
| Piperidine | K₂CO₃ | DMF | 80°C, 6 h | 4-Piperidinyl analog | 55 |
Similar substitutions are documented in pyrazole carboxamide syntheses , though steric hindrance from methyl groups may reduce efficiency.
Functionalization of the Carboxylic Acid Group
The isoxazole-3-carboxylic acid moiety undergoes standard derivatization:
These transformations align with protocols for structurally related isoxazole carboxylic acids .
Cyclization Reactions
The compound can participate in intramolecular cyclizations to form fused heterocycles. For example:
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| CuI, L-proline, K₂CO₃, DMSO, 120°C | Pyrazolo-isoxazole fused tetracyclic system | 48 |
This mirrors cyclization strategies in IL-17A modulator syntheses .
Reductive Deiodination
Catalytic hydrogenation removes the iodine atom for downstream modifications:
| Catalyst | Solvent | H₂ Pressure (psi) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C | EtOH | 50 | Deiodinated pyrazole derivative | 88 |
This method is critical for generating intermediates in antifungal pyrazole carboxamide synthesis .
Oxidation of Methyl Groups
Though challenging due to steric effects, selective oxidation of methyl substituents is feasible:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 8 h | 3-Carboxylic acid-pyrazole hybrid | 40 |
This reaction is less efficient compared to non-methylated analogs due to steric shielding .
Key Mechanistic Insights
-
Steric Effects : The 3,5-dimethyl groups hinder reactivity at the pyrazole C4 position, necessitating elevated temperatures or stronger bases .
-
Electronic Effects : The electron-withdrawing isoxazole ring activates the pyrazole for electrophilic substitutions but deactivates it for nucleophilic attacks .
-
Iodine Reactivity : The 4-iodo group serves as a versatile handle for metal-catalyzed couplings, enabling rapid diversification .
Stability and Side Reactions
Scientific Research Applications
Scientific Research Applications
4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a compound that has applications in scientific research:
- Chemistry It can serve as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
- Biology The compound may be used as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
- Medicine It has potential therapeutic applications in developing new drugs targeting specific diseases.
- Industry This compound can be used to produce materials with specific properties, such as polymers or coatings.
Pyrazole derivatives, including This compound, exhibit a range of biological activities, such as antitumor, anti-inflammatory, and antimicrobial effects.
Antitumor Activity
Pyrazole derivatives have antitumor potential:
- BRAF(V600E) Inhibition Pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma, suggesting potential use in targeted cancer therapies.
- Cell Line Studies In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin, indicating a synergistic effect.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory properties:
- Nitric Oxide Production Research indicates that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, thereby reducing inflammation.
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been documented:
- Inhibition of Pathogenic Fungi A series of pyrazole carboxamide derivatives were tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Activity Study | Pyrazole derivatives showed significant inhibition of BRAF(V600E) in melanoma cell lines. |
| Synergistic Effect with Doxorubicin | Enhanced cytotoxicity was observed when pyrazoles were combined with doxorubicin in breast cancer cell lines. |
| Anti-inflammatory Mechanism | Inhibition of LPS-induced nitric oxide production demonstrated potential for treating inflammatory diseases. |
| Antifungal Efficacy | Moderate to excellent activity against seven different phytopathogenic fungi was reported for novel pyrazole derivatives. |
Structure-Activity Relationship (SAR)
Modifications to the pyrazole and isoxazole rings can significantly influence their pharmacological properties. For example:
- The introduction of halogens (like iodine) and methyl groups has been linked to enhanced antitumor activity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key analogs differ in substituents at the pyrazole’s 4-position, which significantly alter molecular properties:
Key Observations :
Modifications in the Isoxazole Moiety
The 5-methyl group on the isoxazole ring is conserved across analogs, but carboxylate positioning varies:
Key Observations :
Structural Characterization and Computational Insights
- X-ray crystallography : The chloro analog (CAS 1006441-88-8) was resolved using SHELXL and visualized via ORTEP-3 , confirming planar geometry and intermolecular halogen interactions .
- Spectroscopy : IR and NMR data for the target compound’s methyl and iodine signals would differ from chloro/bromo analogs, particularly in $^1$H NMR (pyrazole CH$_3$: δ ~2.3 ppm) and $^13$C NMR (C-I: δ ~90 ppm) .
- Computational analysis : Multiwfn software predicts enhanced electron density around the iodine atom, suggesting stronger van der Waals interactions compared to lighter halogens.
Biological Activity
4-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H12IN3O3
- CAS Number : 1172991-33-1
- Structure : The compound features a pyrazole ring, an isoxazole moiety, and a carboxylic acid functional group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail these activities based on recent studies.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma. This inhibition suggests potential use in targeted cancer therapies .
- Cell Line Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole compounds could enhance the efficacy of conventional chemotherapeutics like doxorubicin, indicating a synergistic effect .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties:
- Nitric Oxide Production : Research indicates that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, thereby reducing inflammation .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been documented:
- Inhibition of Pathogenic Fungi : A series of pyrazole carboxamide derivatives were tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antitumor Activity Study | Pyrazole derivatives showed significant inhibition of BRAF(V600E) in melanoma cell lines. |
| Synergistic Effect with Doxorubicin | Enhanced cytotoxicity observed when pyrazoles were combined with doxorubicin in breast cancer cell lines. |
| Anti-inflammatory Mechanism | Inhibition of LPS-induced nitric oxide production demonstrated potential for treating inflammatory diseases. |
| Antifungal Efficacy | Moderate to excellent activity against seven different phytopathogenic fungi was reported for novel pyrazole derivatives. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole and isoxazole rings can significantly influence their pharmacological properties. For example:
- The introduction of halogens (like iodine) and methyl groups has been linked to enhanced antitumor activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology: Multi-step synthesis typically involves:
- Step 1: Alkylation of 4-iodo-3,5-dimethyl-1H-pyrazole using a methylating agent (e.g., methyl iodide) to introduce the methylene bridge.
- Step 2: Coupling with 5-methylisoxazole-3-carboxylic acid via nucleophilic substitution or esterification, followed by hydrolysis to the carboxylic acid .
- Critical factors: Solvent choice (e.g., DMF or acetic acid), temperature control (reflux vs. room temperature), and catalysts (e.g., K₂CO₃ for nucleophilic reactions) significantly impact regioselectivity and yield .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Approach:
- NMR: Assign peaks using ¹H/¹³C NMR with deuterated solvents (DMSO-d₆ or CDCl₃) to resolve overlapping signals from the pyrazole and isoxazole rings .
- X-ray diffraction: Employ SHELXL for refinement of single-crystal data. For example, resolve disorder in the methylene bridge using restraints and constraints .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Findings:
- Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and heterocyclic moieties .
- Stability: Degrades above 150°C; store at 2–8°C in inert atmospheres to prevent iodolysis or oxidation of the pyrazole ring .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound with biological targets?
- Protocol:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Docking studies: Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) based on the pyrazole-isoxazole scaffold’s steric and electronic complementarity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved through mechanistic studies?
- Case study: Discrepancies in alkylation efficiency (40–75% yields) arise from competing side reactions (e.g., over-iodination or dimerization).
- Resolution: Monitor intermediates via LC-MS and adjust stoichiometry of the methylating agent to suppress byproducts .
Q. How does the compound’s heterocyclic framework influence its biological activity, particularly in enzyme inhibition or antimicrobial assays?
- Mechanistic insights:
- The iodopyrazole moiety enhances halogen bonding with target proteins, while the isoxazole-carboxylic acid group mimics natural substrates (e.g., ATP in kinase assays) .
- Experimental validation: Test against E. coli or S. aureus using MIC assays; correlate activity with substituent electronegativity (iodine vs. methyl groups) .
Q. What strategies improve crystallinity for X-ray studies when the compound exhibits polymorphism or twinning?
- Solutions:
- Use solvent-drop diffusion with ethyl acetate/hexane to grow single crystals.
- Apply TWINLAW in SHELXL to model twinning ratios and refine against high-resolution data (<1.0 Å) .
Critical Analysis of Contradictions
- Stereochemical vs. regiochemical outcomes: Conflicting reports on alkylation regioselectivity (C-1 vs. C-4 of pyrazole) suggest solvent polarity and base strength (e.g., NaH vs. K₂CO₃) are decisive .
- Biological activity variability: Discrepancies in IC₅₀ values (e.g., 10–100 µM in kinase assays) may arise from assay conditions (pH, co-solvents) or protein isoform differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
